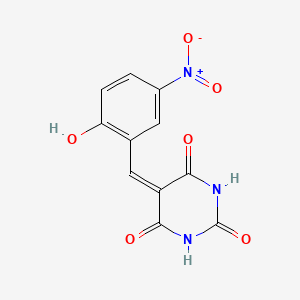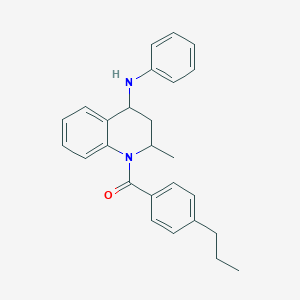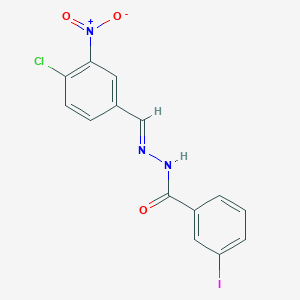![molecular formula C17H24N2O4S B5367164 N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has been shown to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves inhibition of this compound. This compound is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in a variety of physiological processes. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, which can have a range of effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and improve mood in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the increased levels of endocannabinoids in the body that result from this compound inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its selectivity for this compound. This allows researchers to specifically target the endocannabinoid system without affecting other pathways. However, one limitation is that it is not a completely specific inhibitor, and it may have off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and further research is needed to explore its potential in humans. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. It has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential in humans. Additionally, further research is needed to optimize the synthesis of this compound and to explore its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves several steps. The starting materials are piperidine and 4-ethoxybenzenesulfonyl chloride, which are reacted together to form the intermediate 4-ethoxyphenylpiperidine. This intermediate is then reacted with allyl isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied in scientific research. It is primarily used as a selective inhibitor of this compound, which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, which can have a range of effects.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-11-18-17(20)14-6-5-12-19(13-14)24(21,22)16-9-7-15(8-10-16)23-4-2/h3,7-10,14H,1,4-6,11-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPCDMCYJBHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)

![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)



![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)